molecular formula C9H6O4 B3368920 3,8-Dihydroxy-2H-1-benzopyran-2-one CAS No. 22132-00-9

3,8-Dihydroxy-2H-1-benzopyran-2-one

Cat. No.: B3368920
CAS No.: 22132-00-9
M. Wt: 178.14 g/mol
InChI Key: OGKVQGBROCXRTC-UHFFFAOYSA-N
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Description

3,8-Dihydroxy-2H-1-benzopyran-2-one, also known as Rottlerin, is a protein kinase Cδ (PKCδ) inhibitor. It acts as an uncoupler of mitochondrial respiration from oxidative phosphorylation and has antitumor, autophagy, anti-proliferative, anti-metastasis, and anti-invasive properties .


Synthesis Analysis

The synthesis of this compound involves the use of 2,4,6-trihydroxytoluene (methylphloroglucinol). The reaction of this compound with 2-aryl-3-oxobutanenitriles was carried out in a mixture of glacial acetic acid and concentrated sulfuric acid at room temperature for 24 hours, obtaining iminium salts. The hydrolysis of these salts to the corresponding benzopyran-2-ones was performed by procedures at prolonged boiling in 10% sulfuric acid .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

The chemical reactions involving this compound include the synthesis from 2,4,6-trihydroxytoluene (methylphloroglucinol) and the subsequent transformations to produce bromo and acyl derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases. For example, one of its derivatives has a melting point of 95 °C .

Future Directions

The future directions in the research of 3,8-Dihydroxy-2H-1-benzopyran-2-one could involve further exploration of its synthesis from 2,4,6-trihydroxytoluene (methylphloroglucinol), as well as its potential pharmacokinetic properties .

Properties

IUPAC Name

3,8-dihydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-6-3-1-2-5-4-7(11)9(12)13-8(5)6/h1-4,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKVQGBROCXRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)OC(=O)C(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573735
Record name 3,8-Dihydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22132-00-9
Record name 3,8-Dihydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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